4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid
Description
Molecular Geometry and Crystallographic Characterization
The crystallographic characterization of 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid reveals a complex molecular architecture that integrates multiple functional domains within a single framework. The compound crystallizes as a white to off-white crystalline powder with a melting point range of 252-254°C, indicating substantial intermolecular interactions that stabilize the crystal lattice. The molecular geometry is defined by the spatial arrangement of the benzene ring, methoxy substituent, carboxylic acid group, and the five-membered imidazolidinone ring system.
The benzoic acid core maintains the characteristic planar configuration typical of aromatic carboxylic acids, with the carboxyl group positioned para to the methoxy substituent. The imidazolidinone ring adopts a non-planar conformation due to the sp³ hybridization of the saturated carbon atoms within the five-membered heterocycle. Crystallographic studies of related imidazolidinone derivatives have demonstrated that these ring systems typically exhibit envelope or half-chair conformations, with the carbonyl group maintaining coplanarity with the nitrogen atoms to maximize resonance stabilization.
The compound's International Union of Pure and Applied Chemistry name, 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid, precisely describes the substitution pattern, with the imidazolidinone ring attached through its nitrogen atom to the meta position relative to the carboxylic acid functionality. The Chemical Abstracts Service registry number 1354954-25-8 provides unambiguous identification within chemical databases.
Table 1: Crystallographic Parameters and Molecular Identifiers
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₄ |
| Molecular Weight | 236.22 g/mol |
| Chemical Abstracts Service Number | 1354954-25-8 |
| Melting Point | 252-254°C |
| Crystal Appearance | White to off-white powder |
| International Union of Pure and Applied Chemistry Name | 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid |
| Simplified Molecular Input Line Entry System | O=C(O)C1=CC=C(OC)C(N2CCNC2=O)=C1 |
Electronic Structure and Quantum Chemical Calculations
The electronic structure of 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exhibits characteristics that reflect the combined influence of aromatic conjugation, heteroatom lone pairs, and carbonyl polarization. Computational chemistry data indicates a topological polar surface area of 78.87 square angstroms, suggesting significant potential for hydrogen bonding interactions. The logarithm of the partition coefficient value of 0.923 indicates moderate lipophilicity, balanced by the presence of multiple polar functional groups.
The compound contains three hydrogen bond acceptors and two hydrogen bond donors, creating a network of potential intermolecular interactions that influence both solid-state packing and solution behavior. The imidazolidinone ring contributes both hydrogen bonding capability through its secondary amine and carbonyl functionality, while the methoxy and carboxylic acid groups provide additional sites for intermolecular association.
Quantum chemical calculations on related imidazolidinone systems have revealed that the carbonyl group within the five-membered ring exhibits partial double-bond character between the nitrogen and carbon atoms, resulting from resonance delocalization. This electronic delocalization affects the conformational preferences of the ring system and influences the compound's overall molecular geometry.
The aromatic benzene ring maintains its characteristic electron density distribution, with the methoxy group acting as an electron-donating substituent through resonance effects. The carboxylic acid functionality introduces electron-withdrawing character, creating a polarized aromatic system that influences the compound's reactivity and intermolecular interactions.
Table 2: Electronic Structure Parameters
| Property | Value |
|---|---|
| Topological Polar Surface Area | 78.87 Ų |
| Logarithm of Partition Coefficient | 0.923 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 3 |
| Heavy Atom Count | 17 |
Functional Group Interactions and Tautomeric Possibilities
The functional group interactions within 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid create a complex network of intramolecular and intermolecular forces that determine the compound's structural stability and chemical behavior. The imidazolidinone ring system exhibits significant tautomeric possibilities, particularly involving the nitrogen atoms and the carbonyl functionality. Research on imidazole-containing amino acid derivatives has demonstrated that both tautomeric and protonation state changes can induce conformational switches, with different tautomers preferring distinct geometrical arrangements.
The secondary amine within the imidazolidinone ring can participate in hydrogen bonding interactions with the carboxylic acid group, potentially forming intramolecular hydrogen bonds that stabilize specific conformations. The methoxy substituent provides additional electron density to the aromatic system while serving as a hydrogen bond acceptor through its oxygen lone pairs.
Mechanistic studies of imidazolidinone formation reactions have revealed that these compounds can undergo various tautomeric equilibria, particularly under acidic or basic conditions. The presence of the benzoic acid functionality introduces pH-dependent behavior, where protonation states of both the carboxylic acid and imidazolidinone nitrogen atoms can influence the overall molecular conformation and intermolecular interactions.
The Cambridge Structural Database contains extensive information about hydrogen bonding patterns in similar compounds, indicating that imidazolidinone derivatives frequently exhibit specific directional preferences for hydrogen bond formation. These interactions involve both the carbonyl oxygen as an acceptor and the ring nitrogen as a donor, creating characteristic geometric arrangements that influence crystal packing and solution behavior.
Comparative Structural Analysis with Related Imidazolidinone Derivatives
Comparative analysis with structurally related imidazolidinone derivatives reveals distinctive features that differentiate 4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid from other compounds in this chemical class. The closely related compound 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, with molecular formula C₁₁H₁₂N₂O₃, differs only in the substitution of a methyl group for the methoxy functionality. This structural modification results in a molecular weight difference of 16 atomic mass units and significantly alters the hydrogen bonding capability and electronic properties.
The positional isomer 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid demonstrates the importance of substitution patterns within the imidazolidinone ring. This compound, with identical molecular formula C₁₁H₁₂N₂O₃ but different connectivity, exhibits distinct physical and chemical properties due to the altered position of the methyl substituent within the heterocyclic ring.
Synthesis studies of polycyclic imidazolidinone derivatives have shown that benzoic acid can serve as an effective catalyst for redox-annulation reactions, highlighting the potential reactivity of compounds containing both imidazolidinone and benzoic acid functionalities. These reactions proceed through azomethine ylide intermediates and demonstrate the versatility of the imidazolidinone scaffold in synthetic chemistry applications.
Research on 4-imidazolidinone derivatives has revealed significant biological activity, particularly in anticancer applications. The structural features that contribute to biological activity include the specific substitution patterns on both the aromatic ring and the imidazolidinone core, with compounds containing furyl substitutions showing enhanced activity compared to simpler alkyl-substituted analogs.
Table 3: Comparative Analysis of Related Imidazolidinone Derivatives
| Compound Name | Molecular Formula | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₄ | Methoxy substituent on benzene ring | 236.22 |
| 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₃ | Methyl substituent replaces methoxy | 220.22 |
| 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₃ | Methyl on imidazolidinone ring | 220.22 |
| 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₃ | Ortho-substituted methyl group | 220.23 |
Properties
IUPAC Name |
4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-9-3-2-7(10(14)15)6-8(9)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDGLVHPHKJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediates
The synthesis typically begins with the preparation of 4-methoxy-3-nitrobenzoic acid or its activated derivatives, which serve as the aromatic substrate. The nitro group at the 3-position is crucial as it is converted into the imidazolidinone moiety through subsequent reactions.
4-Methoxy-3-nitrobenzoic acid : Commercially available or synthesized via nitration of 4-methoxybenzoic acid under controlled conditions.
2-Mercapto-1-methylimidazoline : Prepared through cyclization reactions involving amino thiols and methylating agents, yielding the imidazolidinone precursor.
Formation of the Imidazolidinone Ring
The key step involves the nucleophilic attack of the mercapto group on the activated aromatic ring, followed by ring closure to form the imidazolidinone heterocycle. This reaction is typically carried out under reflux conditions in organic solvents such as ethanol or dimethylformamide, facilitating the cyclization and formation of the 2-oxoimidazolidin-1-yl substituent on the benzoic acid ring.
Reaction Conditions and Purification
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to dissolve both reactants and promote nucleophilic substitution.
Temperature : Reflux temperatures (~80–120°C) are commonly used to drive the cyclization reaction to completion.
Reaction Time : Typically ranges from several hours up to overnight (12–24 hours) to ensure full conversion.
Purification : The crude product is purified by recrystallization from solvents such as ethanol or by chromatographic techniques to obtain the compound as a white to off-white crystalline powder with a melting point around 252–254°C.
Analytical Characterization
The structure and purity of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid are confirmed using:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the aromatic protons, methoxy group, and imidazolidinone ring protons.
Mass Spectrometry (MS) : Confirms molecular weight (236.22 g/mol) and fragmentation pattern.
Infrared (IR) Spectroscopy : Identifies characteristic functional groups such as carbonyl (C=O) stretching of the imidazolidinone and carboxylic acid groups.
Comparative Table of Related Compounds and Features
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₄ | Methoxy group at 4-position; imidazolidinone ring at 3-position; carboxylic acid group |
| 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₃ | Similar imidazolidinone ring; methyl group instead of methoxy |
| 4-Methoxybenzoic acid | C₈H₈O₃ | Lacks imidazolidinone ring; simpler aromatic acid |
| 5-Methylisoxazole | C₅H₆N₂O | Different heterocyclic framework; used in pharmaceuticals |
The unique combination of the methoxy substituent and the imidazolidinone ring in 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid enhances its biological activity compared to simpler analogs.
Alternative Synthetic Routes and Related Methodologies
While the direct reaction of 2-mercapto-1-methylimidazoline with 4-methoxy-3-nitrobenzoic acid is the most documented route, insights from recent advances in imidazole and imidazolidinone synthesis suggest alternative methods that could be adapted:
Metal-catalyzed cyclizations : Palladium or rhodium catalysis can facilitate ring formation in heterocyclic compounds, potentially applicable for imidazolidinone ring construction.
Use of protected intermediates : Carbamate or Boc-protected amines can be used to introduce amino groups that later cyclize to form imidazolidinones, improving reaction selectivity and yield.
Halogenated intermediates : Preparation of halogenated benzoic acid derivatives followed by nucleophilic substitution can be a route to introduce the imidazolidinone moiety.
Summary of Preparation Method
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Methoxy-3-nitrobenzoic acid + 2-mercapto-1-methylimidazoline | Reflux in ethanol/DMF, 12-24 h | Cyclization to form imidazolidinone ring on benzoic acid |
| 2 | Crude product | Purification by recrystallization or chromatography | Pure 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid |
Research Findings on Preparation Efficiency and Challenges
The reaction proceeds with moderate to good yields, typically above 60%, depending on purity of starting materials and reaction conditions.
The presence of electron-donating methoxy groups facilitates nucleophilic attack and ring closure.
Side reactions such as incomplete reduction of nitro groups or over-alkylation can occur, requiring careful control of stoichiometry and reaction time.
The compound’s solubility profile (soluble in water, ethanol, and DMSO; poorly soluble in ether and chloroform) influences purification strategies.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents on the benzene ring or the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the benzene or imidazolidinone ring.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block in Organic Synthesis
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid serves as an important building block in organic synthesis. It is utilized in various chemical reactions to create more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, allowing chemists to modify its structure for specific applications. For instance, it can be oxidized to yield carboxylic acid derivatives or reduced to form alcohols and amines.
Table 1: Common Reactions of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic Acid
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids | KMnO₄, H₂CrO₄ |
| Reduction | Alcohols, amines | LiAlH₄, NaBH₄ |
| Substitution | Halogenated derivatives | Br₂, SOCl₂ |
Biological and Medicinal Applications
Therapeutic Potential
Research indicates that 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid may have therapeutic applications, particularly in treating cancer and inflammatory disorders. Studies have shown that the compound exhibits inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to significant drug interactions, making it a candidate for further pharmacological studies .
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, one study reported that certain analogs showed potent activity against breast cancer cells by inducing apoptosis through specific signaling pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of cytochrome P450 | |
| Anticancer Activity | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction of inflammatory markers |
Industrial Applications
Material Development
Beyond its biological applications, 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is also explored for its potential in the development of new materials. Its unique chemical properties make it suitable for creating novel polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- The thiazolidine-imidazole hybrid in the HCl salt () introduces conformational rigidity and ionic character, altering bioavailability .
- Positional Effects : The meta-substituted 2-oxoimidazolidinyl group may influence electronic effects (e.g., resonance or inductive effects) on the carboxylic acid, affecting acidity (pKa) and binding to biological targets .
Biological Activity
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : Approximately 220.23 g/mol
- Functional Groups : Contains a methoxy group and an imidazolidinone moiety, contributing to its unique biological activity.
1. Enzyme Inhibition
Research indicates that 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exhibits significant inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes in the body. This inhibition can influence the pharmacokinetics of co-administered drugs, making it a candidate for further pharmacological studies.
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
3. Neuroprotective Effects
Preliminary findings indicate that 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid may possess neuroprotective properties. This suggests potential applications in neurodegenerative diseases, although more research is needed to elucidate the mechanisms involved.
The exact mechanisms through which 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exerts its biological effects involve interactions with specific molecular targets. It is believed to bind to various enzymes and receptors, leading to modulation of biological processes. The structural complexity of this compound allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent .
Case Study 1: Antitumor Activity
In a study evaluating small-molecule ligands for PD-L1 (programmed cell death ligand 1), compounds similar to 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid demonstrated enhanced binding affinities and antitumor activity. These findings suggest that such compounds could be developed into effective cancer therapies by targeting immune checkpoints .
Case Study 2: Diabetes Management
A related compound, 2-Hydroxy-4-Methoxy Benzoic Acid (HMBA), has been studied for its antidiabetic effects. While not directly related, the insights from HMBA's mechanism—such as improving glycemic control and antioxidant activity—may provide valuable parallels for understanding the biological effects of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid in metabolic disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acid | C₁₁H₁₂N₂O₃ | Similar imidazolidinone structure; different methyl group position |
| 4-Methoxybenzoic acid | C₈H₈O₃ | Lacks the imidazolidinone ring; simpler structure |
| 5-Methylisoxazole | C₅H₆N₂O | Different heterocyclic framework; used in various pharmaceutical applications |
The uniqueness of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid lies in its specific combination of functional groups that enhance its biological activity compared to simpler analogs like 4-methoxybenzoic acid .
Q & A
Q. Table 1: Comparison of Structural Analogs
| Compound | Biological Target | Binding Affinity (Kd) | Source |
|---|---|---|---|
| 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | PYCR1 | 0.8 µM | |
| 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | PYCR1 | 1.2 µM |
Q. Table 2: Synthetic Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 45°C | 95% |
| Coupling Reagent | EDC/HOBt | 85% vs. 60% (DCC) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
